

Application Notes: Solvent Brown 53 for PET Spin Dyeing

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Compound of Interest

Compound Name: Solvent brown 53

Cat. No.: B3371232

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Introduction Solvent Brown 53 is a high-performance reddish-brown solvent dye particularly suited for the coloration of engineering plastics, most notably polyethylene terephthalate (PET). [1][2] Its excellent thermal stability, high light fastness, and good migration resistance make it an ideal colorant for the spin dyeing of PET fibers.[1][3][4] Spin dyeing, also known as dope dyeing or solution dyeing, involves incorporating the colorant into the polymer melt before fiber extrusion. This method produces a deeply integrated, uniform color with exceptional fastness properties compared to traditional aqueous dyeing processes.[2][5] These application notes provide detailed properties, performance data, and protocols for the successful incorporation of **Solvent Brown 53** into PET for spin dyeing applications.

Physicochemical Properties of Solvent Brown 53 **Solvent Brown 53** is characterized by its robust chemical structure, which imparts high stability under the demanding temperature conditions of PET extrusion.[3] It is insoluble in water but soluble in certain organic solvents.[6]

Property	Value	Reference
C.I. Name	Solvent Brown 53	[7]
C.I. Number	48525	[3][6][7]
CAS Number	64696-98-6	[3][6][7][8]
Molecular Formula	C ₁₈ H ₁₀ N ₄ NiO ₂	[3][8]
Molecular Weight	~373 g/mol	[8]
Appearance	Reddish-brown powder	[1][6]
Melting Point	>350 °C	[1][2][3]
Density	~1.60 g/cm ³	[1][2]
Solubility	Insoluble in water; Soluble in acetone, butyl acetate.	[6]

Performance Data in PET **Solvent Brown 53** exhibits superior performance characteristics when incorporated into PET, making it suitable for applications with stringent fastness requirements, such as automotive textiles.[4]

Performance Metric	Value / Grade	Test Conditions	Reference
Thermal Resistance	320 °C	In PET, for 5 minutes	[2][3]
Light Fastness (Full Shade)	Grade 8	0.05% Dye	[2]
Light Fastness (Tint)	Grade 8	0.05% Dye + 0.1% TiO ₂	[2][3]
Wash Fastness	Excellent	Recommended for polyester fiber	[1][2][5]
Friction Fastness	Excellent	Recommended for polyester fiber	[1][2][5]
Migration Resistance	Good	-	[1][9]
Acid Resistance	Grade 5	-	[2]
Alkali Resistance	Grade 5	-	[2]
Recommended Dosage	0.03% (Transparent)	For transparent applications	[1][2]
Recommended Dosage	0.05% (Opaque/Tint)	For opaque applications with TiO ₂	[1][2]

Note: Fastness grades are typically on a scale of 1 to 8, where 8 is the highest/best performance.[1][2]

Experimental Protocols

Protocol 1: Preparation of **Solvent Brown 53** PET Masterbatch

A masterbatch approach is the standard method for introducing dyes into polymers for spin dyeing, ensuring optimal dispersion and handling.[2]

1. Materials and Equipment:

- PET Carrier Resin (fiber grade, dried)
- **Solvent Brown 53** Powder (dried)
- Dispersant (e.g., polyoxyethylene glycol, metallic stearates)[[10](#)]
- Antioxidant (optional, e.g., hindered phenol type)[[10](#)]
- High-Speed Mixer
- Twin-Screw Extruder with pelletizer
- Drying Oven

2. Procedure:

- Drying: Thoroughly dry the PET carrier resin at 150-160°C for 4-6 hours to reduce moisture content below 0.02%. Dry the **Solvent Brown 53** powder at 80-100°C for 2-4 hours.
- Pre-mixing: In a high-speed mixer, combine the components according to the desired formulation (e.g., 20-40% **Solvent Brown 53**, 50-75% PET carrier, 3-5% dispersant).[[10](#)][[11](#)]
Mix at a moderate speed (e.g., 500-1500 rpm) for 10-20 minutes until a homogeneous powder blend is achieved.[[10](#)]
- Melt Compounding: Set the temperature profile of the twin-screw extruder. For PET, a typical profile ranges from 230°C in the feed zone to 280-290°C at the die.[[10](#)][[11](#)]
- Extrusion: Feed the pre-mixed powder blend into the extruder. The screw speed should be set to ensure sufficient mixing and dispersion without excessive shear heat (e.g., 100-300 rpm).[[10](#)]
- Pelletizing: The molten, colored polymer strand exiting the die is cooled in a water bath and cut into pellets using a pelletizer.
- Drying and Storage: Dry the resulting masterbatch pellets at 120-140°C for 4-6 hours. Store the dried masterbatch in airtight, moisture-proof containers.

Protocol 2: Spin Dyeing of PET with **Solvent Brown 53** Masterbatch

1. Materials and Equipment:

- PET Resin (fiber grade, dried)
- **Solvent Brown 53** PET Masterbatch (dried)
- Gravimetric Blender/Feeder
- Single-Screw Extruder for fiber spinning
- Spin Pack with spinneret
- Quenching Chamber (air)
- Godets (drawing rolls) and Winder

2. Procedure:

- **Drying:** Dry both the virgin PET resin and the masterbatch pellets as per the conditions in Protocol 1, Step 1.
- **Blending:** Using a gravimetric blender, accurately dose the virgin PET and the masterbatch pellets to achieve the final target dye concentration in the fiber (e.g., let-down ratio of 25:1 to 50:1 for a 20% masterbatch to achieve 0.4-0.8% final dye loading).
- **Extrusion:** Feed the blend into the fiber spinning extruder. The extruder temperature profile should be set for PET, typically from 260°C to 290°C. The polymer must be completely molten and homogenized.
- **Spinning:** The molten polymer is pumped through a spin pack, which contains filters and a spinneret. The filaments are extruded downwards into a quenching chamber where they are cooled and solidified by a controlled flow of air.
- **Drawing:** The solidified filaments are drawn (stretched) between sets of heated rollers (godets) rotating at different speeds. This process orients the polymer chains, imparting mechanical strength to the fibers.

- Winding: The final oriented yarn is wound onto bobbins.

Protocol 3: Characterization of Dyed PET Fibers

1. Color Fastness to Washing:

- Method: ISO 105-C06 or AATCC 61.
- Procedure: A specimen of the dyed fiber is agitated in a soap solution with a multifiber test fabric. The test is run under specified conditions of temperature, time, and mechanical action. The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using grey scales.

2. Color Fastness to Light:

- Method: ISO 105-B02 or AATCC 16.
- Procedure: The dyed fiber specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight. The change in color is assessed by comparing the exposed sample to an unexposed sample against the Blue Wool Scale (grades 1-8).

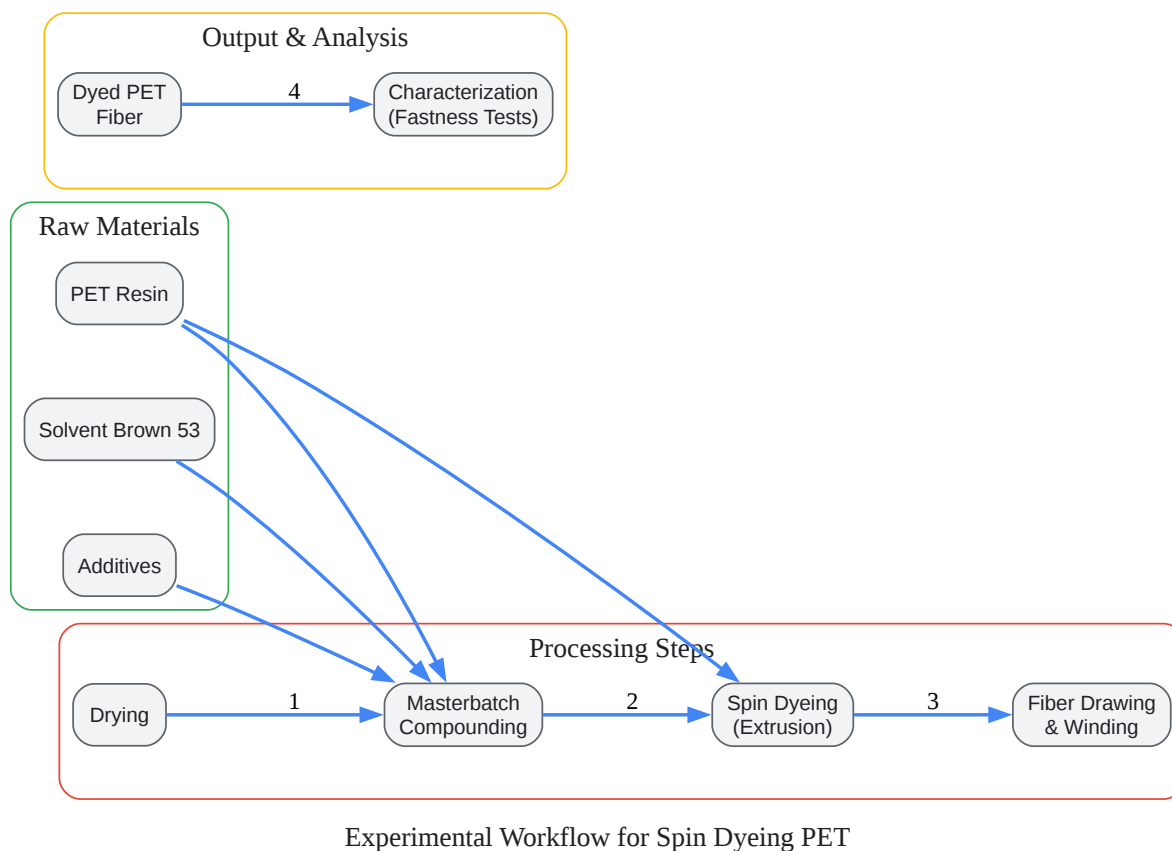
3. Color Fastness to Crocking (Rubbing):

- Method: ISO 105-X12 or AATCC 8.
- Procedure: The surface of the dyed material is rubbed with a standard white cotton cloth under controlled pressure. The amount of color transferred to the white cloth is assessed using a grey scale for staining.

4. Analytical Verification (Optional):

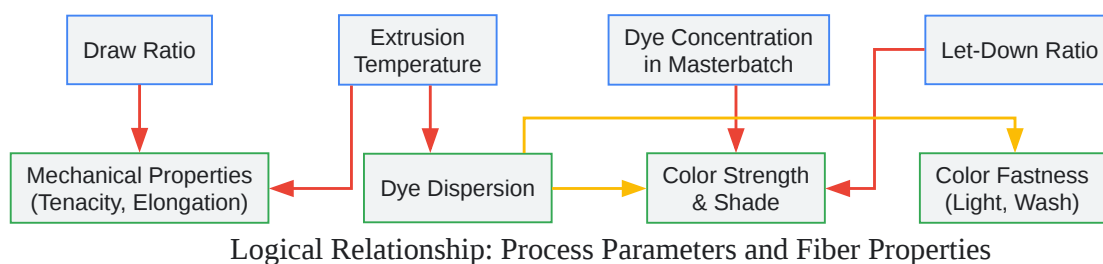
- Method: High-Performance Liquid Chromatography (HPLC).[\[12\]](#)
- Procedure: To quantify the dye content, the dyed PET fiber can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol), followed by precipitation of the polymer and analysis of the dye concentration in the supernatant via HPLC with a UV-Vis or Diode Array Detector (DAD).

Visualizations



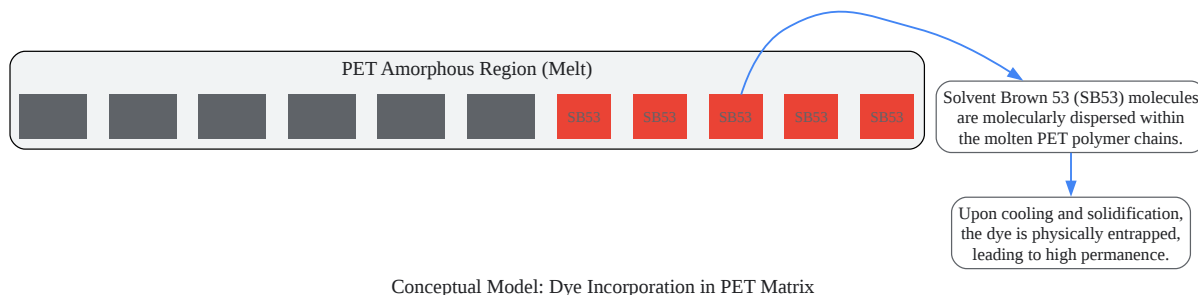
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Caption: Overall workflow from raw materials to final fiber characterization.



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Caption: Key process parameters and their influence on final fiber properties.



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Caption: Molecular dispersion of **Solvent Brown 53** within the PET polymer matrix.

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